molecular formula C22H32O7S B119975 Cortisol 21-mesylate CAS No. 6677-96-9

Cortisol 21-mesylate

Cat. No. B119975
CAS RN: 6677-96-9
M. Wt: 440.6 g/mol
InChI Key: AFMXNPUMXZCVGU-CWNVBEKCSA-N
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Description

Cortisol 21-mesylate belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety .


Synthesis Analysis

The synthesis of cortisol and its derivatives has been a topic of interest in the scientific community. For instance, the synthesis of cortisol confirmed the need for the C11 hydroxyl . The synthesis of cortisol and its derivatives, such as dexamethasone mesylate, has been explored in various studies .


Molecular Structure Analysis

The molecular formula of Cortisol 21-mesylate is C22H32O7S. Its average mass is 440.550 Da, and its monoisotopic mass is 440.186859 Da .


Chemical Reactions Analysis

The colorimetric method, which relies on a chemical reaction to facilitate a change in visible color, is an excellent strategy for detecting cortisol and its derivatives . This method is simple in design, inexpensive, and reliable as a standard cortisol analysis technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of cortisol and its derivatives can be analyzed using various methods. For instance, the molecular formula of Cortisol 21-mesylate is C22H32O7S .

Scientific Research Applications

Parkinson’s Disease Research

Cortisol is a much-studied hormone that can disrupt mitochondrial function and increase oxidative stress and neuroinflammation, which are recognized as key underlying disease mechanisms in Parkinson’s Disease (PD) . The interrelated multifactorial actions of cortisol and klotho, an aging-suppressor protein, have potential implications in the pathogenesis of PD .

Muscle Strength and Mass Studies

Cortisol has been associated with a reduction in muscle strength and mass . A Mendelian randomization study found that one standard deviation increase in cortisol was associated with a standard deviation reduction in grip strength, whole-body lean mass, and appendicular lean mass . This suggests the impact of cortisol on the development of sarcopenia, a condition characterized by loss of muscle mass and function .

Stress Detection and Monitoring

Cortisol, being a stress hormone, plays a critical role in maintaining whole-body homeostasis . It has been used in research for stress detection and monitoring, which is important for understanding health disorders and economic burden .

Aging and Chronic Stress Studies

Aging and chronic stress lead to dysregulation of the hypothalamic-pituitary-adrenal axis and disruption of cortisol circadian rhythms . This results in chronic and mild cortisol excess, contributing to the development of age-related disorders .

Cardiometabolic Disorders Research

Prolonged exposure to pathological cortisol, as a result of Cushing’s syndrome or long-term glucocorticoid administration, causes cardiometabolic disorders . This includes changes in body composition such as central obesity, osteoporosis, and sarcopenia .

Glucose Metabolism Studies

Cortisol influences glucose metabolic traits such as glucose, insulin, and HOMA-IR . These traits are known to be involved in muscle-related traits . Understanding the role of cortisol in glucose metabolism can provide insights into various health conditions.

Mechanism of Action

Target of Action

Cortisol 21-mesylate is a derivative of cortisol, a glucocorticoid hormone produced by the adrenal glands . The primary target of cortisol and its derivatives is the glucocorticoid receptor, a type of nuclear receptor that is present inside many types of cells . When cortisol or its derivatives bind to the glucocorticoid receptor, it triggers a series of events that lead to changes in gene expression within the cell .

Mode of Action

It’s known that cortisol and its derivatives can bind to the glucocorticoid receptor, leading to changes in the cell . This binding can influence the transcription of various genes, leading to changes in the production of proteins and other molecules within the cell .

Biochemical Pathways

Cortisol and its derivatives play a crucial role in numerous physiological processes, including the regulation of metabolism, immune response, and stress response . They are involved in various biochemical pathways, including the regulation of glucose levels in the blood through a process known as gluconeogenesis . Additionally, they play a role in lipid and protein metabolism, helping to regulate the body’s use of fats and proteins for energy .

Pharmacokinetics

These hormones are typically well-absorbed and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The binding of cortisol 21-mesylate to the glucocorticoid receptor can lead to a wide range of effects at the molecular and cellular level. These effects can include changes in gene expression, alterations in cellular metabolism, and modulation of immune responses . Some studies suggest that cortisol 21-mesylate may have unique properties, acting as a long-acting antiglucocorticoid in certain cell types .

Action Environment

The action of cortisol 21-mesylate, like other glucocorticoids, can be influenced by various environmental factors. For example, stress can trigger the release of cortisol and increase the levels of glucocorticoids in the body . Additionally, factors such as diet, sleep, and exercise can also influence the levels of these hormones .

Safety and Hazards

The safety data sheet for Cortisol 21-mesylate could provide detailed information about its safety and hazards .

Future Directions

The future directions in the study of cortisol and its derivatives could involve further exploration of their synthesis, mechanism of action, and potential applications in clinical diagnosis and anti-doping control .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMXNPUMXZCVGU-CWNVBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985340
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortisol 21-mesylate

CAS RN

6677-96-9
Record name Cortisol 21-mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6677-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortisol 21-mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate
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